molecular formula C25H27FN2O3 B2411574 Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705692-25-6

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2411574
CAS No.: 1705692-25-6
M. Wt: 422.5
InChI Key: JXBGLUYGQQQOQX-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves innovative and catalytic strategies. One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . The specific synthetic route for Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone would likely involve these advanced techniques to ensure the formation of the desired structure.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. Catalytic processes and continuous flow chemistry are commonly used to enhance yield and reduce production costs . The use of environmentally benign reagents and conditions is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Its combination of benzofuran and bipiperidinyl moieties makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-21-6-2-4-8-23(21)30-20-11-15-27(16-12-20)19-9-13-28(14-10-19)25(29)24-17-18-5-1-3-7-22(18)31-24/h1-8,17,19-20H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGLUYGQQQOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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